Tert-butyl 2-(2-methoxyethyl)azetidine-1-carboxylate
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Overview
Description
®-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate is a chiral azetidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 2-(2-methoxyethyl)azetidine-1-carboxylate with a suitable base to induce cyclization. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of ®-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
®-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate: The non-chiral version of the compound.
tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate: A similar compound with a hydroxyl group instead of a methoxy group.
tert-Butyl 2-(2-ethoxyethyl)azetidine-1-carboxylate: A similar compound with an ethoxy group instead of a methoxy group.
Uniqueness
®-tert-Butyl 2-(2-methoxyethyl)azetidine-1-carboxylate is unique due to its chiral nature, which can impart specific stereochemical properties and biological activities that are not present in its non-chiral or differently substituted counterparts. This makes it valuable in applications where chirality is crucial, such as in drug development and asymmetric synthesis.
Properties
Molecular Formula |
C11H21NO3 |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl 2-(2-methoxyethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-9(12)6-8-14-4/h9H,5-8H2,1-4H3 |
InChI Key |
DMJOHSVVYMBPNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CCOC |
Origin of Product |
United States |
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